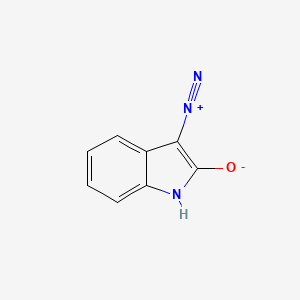

3-Diazooxindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Diazooxindole is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Asymmetric Cyclopropanation

One of the prominent applications of 3-diazooxindole is in catalytic asymmetric cyclopropanation reactions. This method has been utilized to synthesize chiral spiro-cyclopropyloxindoles, which are valuable in medicinal chemistry due to their biological activities.

- Key Findings :

- The first catalytic asymmetric cyclopropanation using this compound was reported with Rh2(S-PTTL)4 as a catalyst, yielding spiro-cyclopropyloxindoles with moderate to good enantioselectivity and excellent diastereoselectivity .

- A variety of olefins were tested, demonstrating high yields and selectivities (Table 1).

| Substrate | Yield (%) | trans/cis Ratio | ee (%) |

|---|---|---|---|

| 4-ClC6H4 | >99 | 97:3 | 65 |

| 3-ClC6H4 | 98 | 98:2 | 60 |

| 2-ClC6H4 | 92 | 96:4 | 66 |

| 4-FC6H4 | >99 | 96:4 | 64 |

This method not only provides access to complex structures but also enhances the efficiency of synthesizing chiral compounds.

Synthesis of Functionalized Oxindoles

This compound has been employed in the synthesis of various functionalized oxindoles, which are important motifs in natural product chemistry and pharmaceuticals.

- Microwave-Assisted Synthesis :

| Reaction Condition | Yield (%) |

|---|---|

| K2CO3 at 120 °C | 29 |

| Various alkyl groups | Good to excellent |

This approach allows for the rapid generation of diverse oxindole derivatives, which can be further modified for specific applications.

Multicomponent Reactions

The compound has also been involved in multicomponent reactions, leading to the formation of complex structures such as spirooxindoles.

- Case Study :

| Substituent | Yield (%) |

|---|---|

| Methyl | >90 |

| Isopropyl | >85 |

| Benzyl | >88 |

These findings underscore the adaptability of diazooxindoles in synthetic methodologies.

Visible-Light-Mediated Reactions

Recent advancements have introduced visible-light-mediated reactions involving 3-diazooxindoles, expanding its utility in synthetic organic chemistry.

化学反応の分析

Rhodium-Catalyzed Three-Component Reactions

Rh(II) catalysts facilitate three-component couplings between 3-diazooxindoles, amines, and electrophiles. A representative system combines 3-diazooxindoles with N,N-disubstituted anilines and glyoxylates under Rh₂(OAc)₄ catalysis (1 mol%), yielding 3-aryl-3-substituted oxindoles (68-92% yields) . The reaction proceeds through zwitterionic intermediates formed via carbene transfer, followed by aldol-type trapping (Fig. 1A) .

Key Data:

| Entry | Aniline substituent | Yield (%) |

|---|---|---|

| 1 | 4-MeOC₆H₄ | 92 |

| 2 | 3-ClC₆H₄ | 85 |

| 3 | 2-Naphthyl | 78 |

Ruthenium-Catalyzed Spirocyclopropanation

Ru(II)-Pheox complexes enable asymmetric spirocyclopropanation with olefins. Using catalyst 6e , reactions achieve up to 98% yield with >99:1 trans:cis diastereoselectivity and 99% ee . Styrene derivatives react efficiently at 0°C in toluene, while electron-deficient olefins require higher temperatures (25°C) .

-

Catalyst: Ru(II)-Pheox 6e (5 mol%)

-

Solvent: Toluene

-

Temp: 0°C

-

Yield: 98% (3a), 95% ee

Metal-Free Electrophilic Additions

3-Diazooxindoles undergo catalyst-free reactions with H-phosphine oxides at 60°C, forming (Z)-phosphinic hydrazides exclusively . The reaction tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe, Me) groups on both components, with yields ranging from 50-89% .

| H-Phosphine oxide | 3-Diazooxindole substituent | Product yield (%) |

|---|---|---|

| (C₆F₅)₂P(O)H | 5-Br | 80 |

| (4-MeOC₆H₄)₂P(O)H | 6-OMe | 77 |

| PhP(O)(OEt) | N-Bn | 50 |

Palladium-Catalyzed Multicomponent Cascades

Pd(OAc)₂ mediates reactions between 3-diazooxindoles, isocyanides, and H₂O to form N-fused oxazolo[3,2-a]indoles. Electron-donating groups (5-OMe, 5-Me) enhance yields (71-82%), while 7-CF₃ substituents inhibit reactivity . A Hammett study (ρ = -0.28) confirms partial positive charge development during the rate-determining step .

| Position | Substituent | Yield (%) |

|---|---|---|

| 5 | OMe | 82 |

| 5 | NO₂ | 56 |

| 7 | Cl | 0 |

Formal [4+1] Annulation Reactions

Fused 1H-pyrrole-2,3-diones react with 3-diazooxindoles in acetonitrile without catalysts, forming spiro[dihydrofuran-2,3'-oxindoles] via Michael addition/intramolecular Sₙ2 cyclization (Fig. 1B) . The reaction shows complete diastereocontrol, exemplified by product 3aa (73% yield) .

-

3-Bromooxindole analog reacts similarly, confirming nucleophilic C3 attack

-

X-ray analysis verifies spirocyclic structure

特性

CAS番号 |

3265-29-0 |

|---|---|

分子式 |

C8H5N3O |

分子量 |

159.14 g/mol |

IUPAC名 |

3-diazonio-1H-indol-2-olate |

InChI |

InChI=1S/C8H5N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9H |

InChIキー |

JUWOBCNAWKDBSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。